molecular formula C14H14N2O B2414085 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine CAS No. 2194847-87-3

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine

Cat. No.: B2414085
CAS No.: 2194847-87-3
M. Wt: 226.279
InChI Key: SWRMSYUERYTYFP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Indene derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution . Pyridazine rings can also participate in various reactions, especially at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Dopamine Receptor Ligands

Research on dopamine receptor ligands has led to the development of compounds with high affinities and selectivities for D4 dopamine receptors. Notably, certain 2-substituted imidazopyridines and pyridazines have shown significant efficacy as D4 agonists, demonstrating their potential for inducing physiological responses such as penile erection in animal models. This class of compounds could provide insights into the therapeutic applications targeting dopamine receptors, highlighting their relevance in neurological and psychiatric disorders (Enguehard-Gueiffier et al., 2006).

Acetylcholinesterase Inhibitors

In the quest for treatments for neurodegenerative diseases like Alzheimer's, research has explored the development of acetylcholinesterase (AChE) inhibitors. A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have been studied, resulting in compounds that exhibit potent AChE inhibitory activity. This research underscores the potential of pyridazine analogues as therapeutic agents in managing neurodegenerative conditions by modulating acetylcholine levels in the brain (Contreras et al., 2001).

Anti-Fibrosis Drug Candidates

The pharmacokinetics and tissue distribution of novel ALK5 inhibitors, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been thoroughly investigated. These compounds have demonstrated the ability to suppress renal and hepatic fibrosis and exert anti-metastatic effects, suggesting their potential as effective oral anti-fibrotic drugs. Their distribution into liver, kidneys, and lungs, along with favorable bioavailability and half-lives in various animal models, highlight their therapeutic promise (Kim et al., 2008).

Kinase Inhibitors for Cancer Therapy

The design and synthesis of pyridazine derivatives have also been directed towards the development of c-Met kinase inhibitors, demonstrating significant antitumor activities. These compounds have been evaluated for their inhibitory activities against various cancer cell lines, presenting a promising avenue for cancer therapy. The structural modifications leading to enhanced solubility, selectivity, and potency against c-Met kinase further support the potential of pyridazine derivatives in oncological research (Liu et al., 2020).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been found to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-7-14(16-15-10)17-13-8-11-4-2-3-5-12(11)9-13/h2-7,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRMSYUERYTYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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